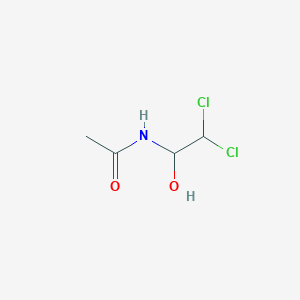
N-(2,2-Dichloro-1-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dichloro-1-hydroxyethyl)acetamide, with the chemical formula C₄H₇Cl₂NO₂, is a compound that combines an acetamide group with a dichloro-hydroxyethyl moiety. It is also known by its IUPAC name, 2-chloro-N-(hydroxymethyl)acetamide . The compound’s structure consists of a hydroxymethyl group attached to the nitrogen atom of the acetamide functional group.
Méthodes De Préparation
Synthetic Routes::
Direct Synthesis:
Hydrolysis of Dichloroacetonitrile:
Industrial Production::
Analyse Des Réactions Chimiques
N-(2,2-Dichloro-1-hydroxyethyl)acetamide can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the compound undergoes hydrolysis to yield chloroacetic acid and hydroxylamine.
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles (e.g., amines, thiols) to form new derivatives.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common reagents include hydroxylamine, bases (e.g., NaOH), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
N-(2,2-Dichloro-1-hydroxyethyl)acetamide finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Studied for its pharmacological properties.
Industry: May have applications in chemical processes.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its hydroxymethyl group suggests potential involvement in metabolic pathways or enzyme inhibition.
Comparaison Avec Des Composés Similaires
While N-(2,2-Dichloro-1-hydroxyethyl)acetamide is relatively unique due to its specific combination of functional groups, similar compounds include:
2-Chloroacetamide: Lacks the hydroxymethyl group.
N-(2-Hydroxyethyl)acetamide: Contains only one chlorine atom .
Propriétés
Numéro CAS |
5337-26-8 |
|---|---|
Formule moléculaire |
C4H7Cl2NO2 |
Poids moléculaire |
172.01 g/mol |
Nom IUPAC |
N-(2,2-dichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H7Cl2NO2/c1-2(8)7-4(9)3(5)6/h3-4,9H,1H3,(H,7,8) |
Clé InChI |
ORGXKMSIEODUAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


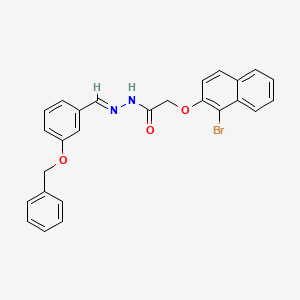
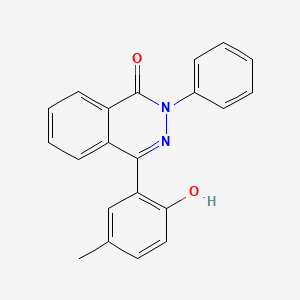
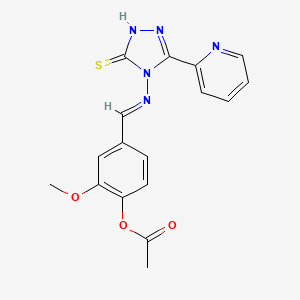
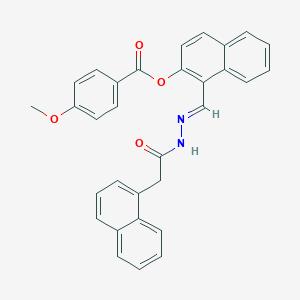

![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12012918.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
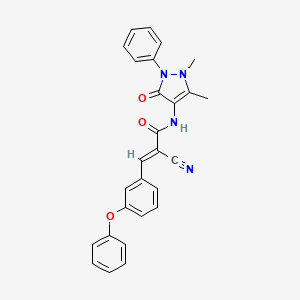
![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012949.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012951.png)
![N-(2-Bromophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12012964.png)
